molecular formula C10H15N3O B11945220 1,1-Dimethyl-4-(P-tolyl)semicarbazide CAS No. 19102-42-2

1,1-Dimethyl-4-(P-tolyl)semicarbazide

Cat. No.: B11945220
CAS No.: 19102-42-2
M. Wt: 193.25 g/mol
InChI Key: SRSHORSCGVISMG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-(P-tolyl)semicarbazide is an organic compound with the molecular formula C10H15N3O It is a semicarbazide derivative, characterized by the presence of a semicarbazide functional group attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-(P-tolyl)semicarbazide can be synthesized through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring good yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-(P-tolyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,1-Dimethyl-4-(P-tolyl)semicarbazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ethylene production in carnation flowers during natural senescence by preventing the accumulation of abscisic acid . This suggests that the compound exerts its effects through the modulation of hormone-related processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-4-(O-tolyl)semicarbazide
  • 1,1-Dimethyl-4-(M-tolyl)semicarbazide
  • 4-Phenyl-1-(P-tolyl)semicarbazide
  • 1-Phenyl-4-(O-tolyl)semicarbazide
  • 1-Phenyl-4-(M-tolyl)semicarbazide

Uniqueness

1,1-Dimethyl-4-(P-tolyl)semicarbazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit ethylene production in plants, for example, sets it apart from other semicarbazide derivatives .

Properties

CAS No.

19102-42-2

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(dimethylamino)-3-(4-methylphenyl)urea

InChI

InChI=1S/C10H15N3O/c1-8-4-6-9(7-5-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

SRSHORSCGVISMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN(C)C

Origin of Product

United States

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